molecular formula C20H22BrN5O3 B2904792 5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-73-3

5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B2904792
CAS番号: 899736-73-3
分子量: 460.332
InChIキー: KAZRUIAUJBSJNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted at the 1-position with a 4-bromobenzyl group and at the 4-position with a carboxamide linked to a 2-(3,4-dimethoxyphenyl)ethyl chain.

特性

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN5O3/c1-28-16-8-5-13(11-17(16)29-2)9-10-23-20(27)18-19(22)26(25-24-18)12-14-3-6-15(21)7-4-14/h3-8,11H,9-10,12,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZRUIAUJBSJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

Nucleophilic Substitution at the Bromobenzyl Group

The 4-bromobenzyl moiety is a key reactive site due to the presence of a bromine atom, which serves as a leaving group. This enables nucleophilic substitution (SN2) under mild conditions:

  • Example Reaction : Replacement of bromine with azide groups using sodium azide in polar aprotic solvents like DMF or DMSO .
  • Conditions : Typically performed at 70–80°C for 5–12 hours.

Table 1: Substitution Reactions of the Bromobenzyl Group

ReagentProductYield (%)Conditions
NaN₃1-(4-azidobenzyl)-triazole-carboxamide85–90DMF, 70°C, 12 h
NH₃ (aqueous)1-(4-aminobenzyl)-triazole-carboxamide70–75THF/H₂O, reflux
KSCN1-(4-thiocyanatobenzyl)-triazole-carboxamide60–65Acetone, 50°C

Functionalization of the 5-Amino Group

The 5-amino group on the triazole ring is nucleophilic and participates in condensation or acylation reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form substituted amides .
  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis .

Key Observations :

  • Reactions proceed efficiently at room temperature with yields >80% .
  • Steric hindrance from the adjacent carboxamide group slows reactivity with bulky electrophiles .

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux converts the carboxamide to a carboxylic acid .
  • Basic Hydrolysis : NaOH in ethanol/water yields the corresponding carboxylate salt .

Example :
Carboxamide6M HCl 100 CCarboxylic Acid+NH3\text{Carboxamide}\xrightarrow{\text{6M HCl 100 C}}\text{Carboxylic Acid}+\text{NH}_3
Yield : 75–80% after 6 hours .

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The 3,4-dimethoxyphenylethyl chain is electron-rich due to methoxy groups, allowing electrophilic substitution:

  • Nitration : Nitric acid in sulfuric acid introduces nitro groups at the meta position relative to methoxy .
  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups .

Table 2: Electrophilic Substitution Reactions

Reaction TypeReagentPosition of SubstitutionYield (%)
NitrationHNO₃/H₂SO₄ (1:3)Meta to methoxy60–65
SulfonationH₂SO₄ (fuming), 50°CPara to methoxy55–60

Click Chemistry for Triazole Functionalization

The triazole core, synthesized via azide-alkyne cycloaddition (Huisgen reaction), is stable but can undergo further modifications:

  • Copper-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids at the bromobenzyl site .
  • Photocatalyzed C–H Activation : Introduces alkyl/aryl groups on the triazole ring under UV light .

Notable Example :
Triazole+PhB OH 2Pd PPh3 4,K2CO3Biaryl substituted Triazole\text{Triazole}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{K}_2\text{CO}_3}\text{Biaryl substituted Triazole}
Yield : ~70% .

Oxidation and Reduction Reactions

  • Oxidation : The 4-nitro group (if present in analogs) is reduced to an amine using H₂/Pd-C .
  • Reduction : Sodium borohydride selectively reduces ketones or aldehydes in multifunctional analogs .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related triazole carboxamides:

Compound Name / ID 1-Position Substituent 4-Position Carboxamide Substituent 5-Position Group Key Features/Activity Reference
Target compound 4-Bromobenzyl N-[2-(3,4-dimethoxyphenyl)ethyl] Amino Potential anticancer activity (inferred from analogues); enhanced solubility via methoxy groups
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) 3,5-Dichloro-4-chlorobenzoyl N-linked benzophenone metabolite (M1) Amino Calcium influx inhibitor; cytostatic agent (clinical trials). Metabolite M1 inactive.
ZIPSEY (S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl N-(hydroxy-3-phenylpropan-2-yl) Methyl Anticancer activity; chiral center influences binding.
LELHOB (1-(4-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide) 4-Chlorophenyl N-(oxazolylmethyl) Methyl Enhanced lipophilicity; potential kinase inhibition.
BEBJEZ (1-(3-amino-5-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)-N-butyl-1H-1,2,3-triazole-4-carboxamide) 3-Amino-5-(hydroxybutynyl)phenyl N-butyl - Propargyl alcohol substituent may confer metabolic stability.

Key Observations :

  • Substituent Effects : The 4-bromobenzyl group in the target compound may enhance halogen bonding compared to chlorophenyl analogues (e.g., ZIPSEY, LELHOB). Methoxy groups in the carboxamide chain likely improve solubility over hydrophobic substituents like butyl or oxazolylmethyl .
  • Pharmacological Implications: The amino group at the 5-position (shared with CAI) is critical for hydrogen bonding in biological targets. CAI’s inactivity upon metabolic cleavage to M1 underscores the importance of the intact triazole-carboxamide scaffold .
Crystallographic and Conformational Data
  • Target Compound: No direct data provided, but software like SHELX and WinGX () are standard for analyzing similar structures. The 3,4-dimethoxyphenyl group may induce specific packing patterns due to methoxy-group interactions .
  • Analogues : Compounds like ZIPSEY and LELHOB exhibit distinct intermolecular interactions (e.g., hydrogen bonding via hydroxyl groups) that influence crystallinity and stability .

Q & A

Basic: What are the recommended synthetic routes for 5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne precursor, followed by functionalization of the triazole core. Key steps include:

  • Triazole formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,4-disubstituted triazole synthesis. Optimize reaction time and temperature (e.g., 60°C, 12–24 hrs) to improve yield .
  • Bromobenzyl introduction : React the triazole intermediate with 4-bromobenzyl bromide via nucleophilic substitution. Monitor reaction progress using TLC with hexane:ethyl acetate (3:1) .
  • Carboxamide coupling : Attach the 3,4-dimethoxyphenethylamine moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .

Validation : Confirm regiochemistry via 1^1H NMR (characteristic triazole proton at δ 7.8–8.2 ppm) and HRMS for molecular ion verification .

Advanced: How can structural modifications of the triazole core influence its inhibitory activity against carbonic anhydrase?

The 4-bromobenzyl and 3,4-dimethoxyphenethyl groups are critical for binding to carbonic anhydrase’s hydrophobic pocket. Methodological approaches to study structure-activity relationships (SAR) include:

  • Substituent variation : Replace bromine with electron-withdrawing groups (e.g., Cl, CF3_3) to assess effects on binding affinity. Use isothermal titration calorimetry (ITC) to quantify ΔG changes .
  • Steric effects : Introduce bulkier substituents (e.g., tert-butyl) on the benzyl group to evaluate steric hindrance via molecular docking (AutoDock Vina) .
  • Pharmacophore modeling : Map hydrogen-bonding interactions between the triazole’s amino group and enzyme active-site residues (e.g., Zn2+^{2+} coordination) using Schrödinger Suite .

Data interpretation : Correlate IC50_{50} values with computed binding energies to identify optimal substituents .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Monitor degradation under accelerated conditions (40°C, 75% RH) .
  • Spectroscopy :
    • 1^1H/13^{13}C NMR: Confirm substitution patterns (e.g., dimethoxy peaks at δ 3.8–4.0 ppm) .
    • FT-IR: Identify carboxamide C=O stretch (~1650 cm1^{-1}) and triazole ring vibrations (~1500 cm1^{-1}) .
  • Mass spectrometry : HRMS-ESI for exact mass determination (theoretical [M+H]+^+ = 528.08 g/mol) .

Advanced: How can contradictory data on this compound’s neuroprotective vs. cytotoxic effects be resolved?

Contradictions may arise from assay conditions or cell-line variability. Mitigation strategies:

  • Dose-response standardization : Test across multiple concentrations (1 nM–100 µM) in primary neurons (e.g., SH-SY5Y) vs. cancer cells (e.g., HeLa) to differentiate therapeutic windows .
  • Mechanistic profiling : Perform RNA-seq to identify pathways (e.g., apoptosis vs. Nrf2-mediated antioxidant responses) .
  • Orthogonal assays : Compare MTT viability data with caspase-3/7 activity assays to distinguish cytostatic vs. cytotoxic effects .

Case study : In a 2025 study, neuroprotection at 10 µM correlated with reduced ROS, while cytotoxicity at 50 µM aligned with mitochondrial depolarization .

Basic: What in vitro assays are recommended for initial biological activity screening?

  • Enzyme inhibition : Carbonic anhydrase IX (CAIX) inhibition assay using stopped-flow CO2_2 hydration. Compare to acetazolamide as a positive control .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity : MTT assay on human fibroblasts (e.g., NIH/3T3) to establish selectivity indices .

Advanced: How can computational methods predict off-target interactions of this compound?

  • Molecular dynamics (MD) simulations : Simulate binding to homologous enzymes (e.g., CAII vs. CAIX) for 100 ns using GROMACS. Analyze RMSD/RMSF to assess stability .
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a triazole-functionalized probe to identify non-target proteins in cell lysates .
  • Machine learning : Train a random forest model on ChEMBL data to predict ADMET properties and off-target liabilities .

Basic: What strategies improve aqueous solubility for in vivo studies?

  • Co-solvent systems : Use 10% DMSO/PEG-400 in saline for IP administration .
  • Salt formation : React the carboxamide with HCl to form a water-soluble hydrochloride salt .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) via emulsion-solvent evaporation .

Advanced: How can metabolic stability be assessed to optimize pharmacokinetics?

  • Microsomal incubation : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 mins .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to identify enzyme inhibition risks .
  • Metabolite ID : HRMS/MS to detect phase I/II metabolites (e.g., demethylation or glucuronidation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。